2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity .
Properties
Molecular Formula |
C20H19FN2O4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19FN2O4S/c1-25-16-8-12(9-17(26-2)19(16)27-3)22-18(24)10-13-11-28-20(23-13)14-6-4-5-7-15(14)21/h4-9,11H,10H2,1-3H3,(H,22,24) |
InChI Key |
MUYJMMSAKUDKLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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